molecular formula C24H26F4N2O6 B2921612 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1396768-17-4

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2921612
CAS No.: 1396768-17-4
M. Wt: 514.474
InChI Key: KLFBCDIBWZCTOD-UHFFFAOYSA-N
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Description

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is an intriguing compound with various applications in scientific research. Its structure is characterized by the presence of a piperidine ring, fluorobenzyl and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves several key steps. The starting materials include 4-fluorobenzyl bromide and piperidine. These are reacted under specific conditions to form the intermediate product, which is then further reacted with N-(3-(trifluoromethyl)phenyl)acetamide under controlled conditions to yield the final compound. The reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride, with temperature controls to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. Automation, continuous flow reactors, and advanced purification techniques are often employed to produce large quantities with high consistency and quality. These methods ensure that the compound is manufactured at a scale suitable for its various applications, while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is known to undergo several types of chemical reactions, including:

  • Oxidation: : It can be oxidized under appropriate conditions, often involving reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : It is capable of undergoing nucleophilic and electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and various catalysts and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield compounds with additional oxygen functionalities, while reduction could result in products with increased hydrogen content.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, this compound is studied for its interactions with various biomolecules. Its fluorinated and trifluoromethyl groups are known to influence biological activity, making it a compound of interest in biochemical research.

Medicine

In medicine, research into this compound includes exploring its potential therapeutic effects. Its unique structure may offer benefits in drug design, particularly in targeting specific molecular pathways.

Industry

Industrial applications of this compound include its use in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial processes that require specific reactivity and stability.

Mechanism of Action

The mechanism by which 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exerts its effects is related to its interaction with molecular targets and pathways. The presence of the fluorobenzyl and trifluoromethyl groups allows it to interact with specific proteins and enzymes, potentially inhibiting or modifying their activity. These interactions are crucial in understanding its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Similar compounds include those with piperidine rings and fluorinated groups. the combination of the specific fluorobenzyl and trifluoromethyl groups in 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate provides it with unique reactivity and stability.

List of Similar Compounds

  • 4-(fluorobenzyl)piperidine

  • N-(trifluoromethyl)phenylacetamide

  • Piperidinyl fluoroacetamide derivatives

Conclusion

This compound is a compound with diverse applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with multiple molecular targets. This makes it a valuable compound in chemistry, biology, medicine, and industrial processes.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N2O2.C2H2O4/c23-19-6-4-16(5-7-19)14-30-15-17-8-10-28(11-9-17)13-21(29)27-20-3-1-2-18(12-20)22(24,25)26;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2,(H,27,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBCDIBWZCTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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